Nalanthalide

描述

纳兰他利德是一种从真菌纳兰他马拉菌和白链霉菌中分离得到的吡喃酮二萜类化合物。 它以其阻断电压门控钾通道(特别是 Kv1.3)的能力而闻名,其 IC50 值为 3.9 µM 。 这种化合物具有潜在的免疫抑制特性,可应用于炎症性免疫疾病(包括神经炎症)的研究 。

准备方法

合成路线和反应条件

纳兰他利德的合成涉及多个步骤,从天然存在的二萜类化合物开始反应条件通常涉及使用诸如二氯甲烷、DMSO、乙醇和甲醇等有机溶剂 。

工业生产方法

纳兰他利德的工业生产尚未得到很好的记录,但它可能涉及纳兰他马拉菌和白链霉菌的大规模发酵,然后进行提取和纯化过程。使用生物反应器和优化的生长条件对于最大限度地提高产量至关重要。

化学反应分析

反应类型

纳兰他利德经历各种化学反应,包括:

氧化: 引入氧原子以形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种有机溶剂。反应条件通常涉及受控的温度和 pH 值,以确保所需的转化。

主要产品

这些反应形成的主要产物包括具有修饰官能团的纳兰他利德的各种衍生物,这些衍生物可用于进一步研究和开发。

科学研究应用

Immunosuppressive Properties

Nalanthalide has been identified as a novel blocker of the voltage-gated potassium channel Kv1.3, which plays a crucial role in T cell activation and proliferation. By inhibiting this channel, this compound can reduce intracellular calcium levels, thereby preventing T cell activation. This mechanism positions this compound as a promising candidate for developing immunosuppressive therapies, particularly for autoimmune diseases and transplant rejection .

Case Study: Immunomodulatory Effects

- Study Title : "Synthetic Studies on Diterpenoid Pyrones, this compound, Sesquicillin"

- Findings : The research demonstrated that this compound effectively suppressed T cell activation in vitro, suggesting its potential utility in treating conditions requiring immune modulation .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to modulate ion channels involved in cell signaling could contribute to its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Study Title : "Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Anticancer Activities"

- Findings : this compound was tested against several cancer cell lines, showing promising cytotoxic effects. The compound's mechanism appears to involve disrupting cellular ion homeostasis, leading to apoptosis in cancer cells .

Pharmacological Applications

This compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.

Data Table: Pharmacological Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Compound Type | Diterpenoid pyrone | |

| Source | Nalanthamala sp. | |

| Mechanism of Action | Kv1.3 channel blocker | |

| Potential Uses | Immunosuppressant, anticancer agent |

Future Research Directions

Given the preliminary findings on this compound's biological activities, future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways through which this compound exerts its effects.

- Formulation Development : To explore delivery mechanisms that enhance bioavailability and target specificity.

作用机制

纳兰他利德通过阻断电压门控钾通道 Kv1.3 发挥作用。这种抑制导致 T 细胞去极化,从而可以调节免疫反应。 所涉及的分子靶标包括钾通道蛋白和相关的信号通路 。

相似化合物的比较

类似化合物

蝎毒素: 另一种具有类似阻断特性的钾通道抑制剂。

吲哚二萜类化合物: 由相关真菌产生的化合物,也调节钾离子通道。

独特性

纳兰他利德因其独特的结构以及官能团的存在而具有独特性,这些官能团赋予其对 Kv1.3 通道的有效抑制活性。 其潜在的免疫抑制特性使其成为炎症性免疫疾病研究中的宝贵化合物 。

生物活性

Nalanthalide, a compound derived from the marine fungus Nalanthamala, has garnered attention due to its potential biological activities, particularly as a potassium channel blocker. This article delves into the biological properties of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

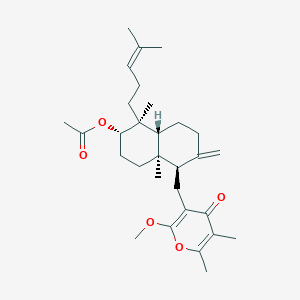

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound has been identified as a potent inhibitor of voltage-gated potassium channels, specifically Kv1.3, which plays a crucial role in various physiological processes including neuronal excitability and muscle contraction.

1. Potassium Channel Inhibition

This compound has been shown to effectively block Kv1.3 channels with an IC50 value of 3.9 µM, indicating its potency in modulating ion flow across cell membranes. This inhibition can influence cellular excitability and has implications for treating conditions such as autoimmune diseases and certain types of neuropathic pain .

2. Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it could induce apoptosis in HeLa cells, a cervical cancer line, through the activation of intrinsic apoptotic pathways. This suggests potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Ion Channel Modulation : By inhibiting Kv1.3 channels, this compound alters the membrane potential and calcium influx in cells, which can lead to reduced proliferation in cancer cells and modulation of immune responses .

- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) production and activating caspases, leading to programmed cell death in tumor cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADBFKZGNOVDI-PELMAWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099690 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145603-76-5 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nalanthalide and where is it found?

A1: (-)-Nalanthalide is a diterpenoid pyrone natural product originally isolated from a microorganism. [] It is classified as a potential blocker of the voltage-gated potassium channel Kv1.3. [] Further research has identified its presence in fungal fermentations. [, ]

Q2: What is the significance of the total synthesis of this compound?

A2: The first total synthesis of (-)-Nalanthalide was achieved through a convergent approach, utilizing a coupling reaction of a trans-decalin structure with 3-lithio-γ-pyrone. [] This synthesis is significant because it confirms the absolute configuration of the natural product and enables further investigation of its biological activity and potential therapeutic applications. [, ]

Q3: How does the structure of this compound relate to its activity?

A3: While the exact mechanism of action of this compound is still under investigation, research on similar diterpenoid γ-pyrones like Subglutinols A and B suggests that both the pyrone moiety and the decalin skeleton are crucial for immunosuppressive activity. [] Modifications to the hydroxyl group position and the type of substituent on the diterpenoid structure significantly influence the level of IL-2 production inhibition, a key indicator of immunosuppressive activity. [] For instance, the presence of isobutene instead of ethene in the diterpenoid structure, and an R configuration at the C-12 position, were found to enhance activity. []

Q4: What are the potential therapeutic applications of this compound?

A4: this compound exhibits potential as an immunosuppressant due to its ability to block the Kv1.3 potassium channel. [, ] Kv1.3 channels play a crucial role in T cell activation, and blocking these channels can lead to immunosuppression. [] This suggests that this compound could be further investigated for its potential in treating autoimmune diseases and preventing organ rejection after transplantation. []

Q5: What is the current research focus regarding this compound?

A5: Current research on this compound and related diterpenoid pyrones focuses on understanding their mechanism of action at the molecular level. [] This includes investigating their interaction with specific targets like Kv1.3 channels, as well as their influence on downstream signaling pathways involved in T cell activation and proliferation. [] Additionally, researchers are exploring structure-activity relationships to identify structural modifications that can optimize the immunosuppressive activity and potentially reduce side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。